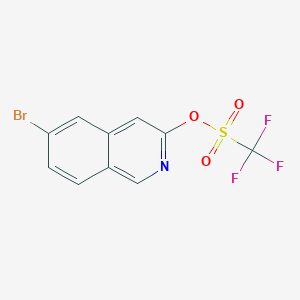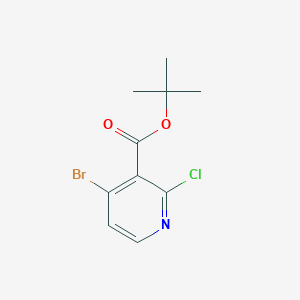
tert-Butyl 4-bromo-2-chloronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-bromo-2-chloronicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl ester group, a bromine atom at the 4-position, and a chlorine atom at the 2-position on the nicotinate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-2-chloronicotinate typically involves the esterification of 4-bromo-2-chloronicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl 4-bromo-2-chloronicotinate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and various amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products:
Substitution: Formation of tert-butyl 4-methoxy-2-chloronicotinate or tert-butyl 4-amino-2-chloronicotinate.
Oxidation: Formation of tert-butyl 4-bromo-2-chloronicotinic acid.
Reduction: Formation of this compound alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 4-bromo-2-chloronicotinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated nicotinates on biological systems. It can be used to investigate enzyme interactions and receptor binding.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-bromo-2-chloronicotinate involves its interaction with specific molecular targets. The presence of halogen atoms (bromine and chlorine) and the ester group allows the compound to participate in various chemical reactions, including binding to enzymes and receptors. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to specific biological effects.
Comparación Con Compuestos Similares
- tert-Butyl 4-bromo-2-fluoronicotinate
- tert-Butyl 4-chloro-2-bromonicotinate
- tert-Butyl 4-iodo-2-chloronicotinate
Comparison: tert-Butyl 4-bromo-2-chloronicotinate is unique due to the specific positioning of the bromine and chlorine atoms on the nicotinate ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of bromine at the 4-position and chlorine at the 2-position may result in different binding affinities and reaction pathways compared to compounds with different halogen substitutions.
Propiedades
Fórmula molecular |
C10H11BrClNO2 |
|---|---|
Peso molecular |
292.55 g/mol |
Nombre IUPAC |
tert-butyl 4-bromo-2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)7-6(11)4-5-13-8(7)12/h4-5H,1-3H3 |
Clave InChI |
NHGHXNUNWKKICM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=CN=C1Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


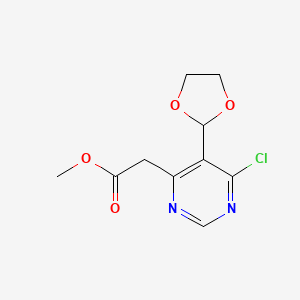
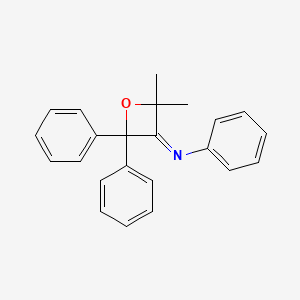
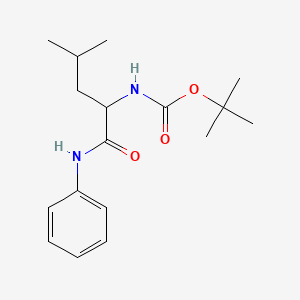
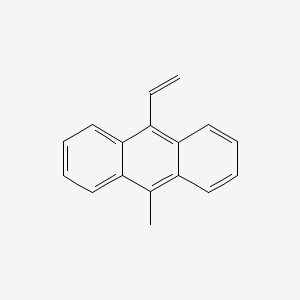


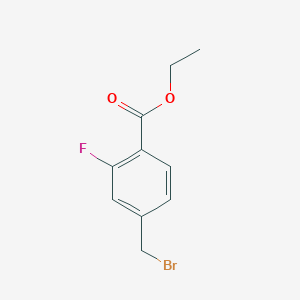
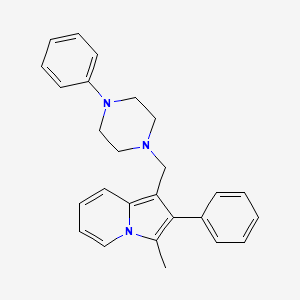
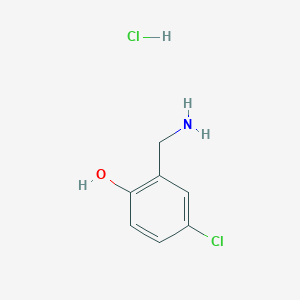
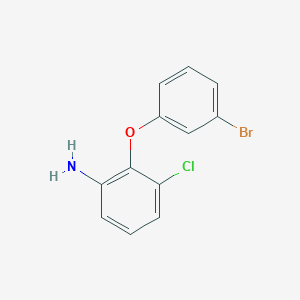

![2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13931137.png)
